H-Glu-Glu-Asp-OH

Calcium Signaling Mineralization Peptide Biophysics

H-Glu-Glu-Asp-OH (CAS 130778-96-0) is a synthetic, linear tripeptide composed of two L-glutamic acid residues and one L-aspartic acid residue. This compound is characterized by a molecular formula of C₁₄H₂₁N₃O₁₀ and a molecular weight of 391.33 g/mol, with a predicted LogP of -5.4, indicating high hydrophilicity.

Molecular Formula C14H21N3O10
Molecular Weight 391.33 g/mol
CAS No. 130778-96-0
Cat. No. B145152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Glu-Asp-OH
CAS130778-96-0
SynonymsH-GLU-GLU-ASP-OH
Molecular FormulaC14H21N3O10
Molecular Weight391.33 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1
InChIKeyNKLRYVLERDYDBI-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Glu-Asp-OH (CAS 130778-96-0): Acidic Tripeptide Specification for Endothelial, Enzymatic, and Taste Modulation Research


H-Glu-Glu-Asp-OH (CAS 130778-96-0) is a synthetic, linear tripeptide composed of two L-glutamic acid residues and one L-aspartic acid residue. This compound is characterized by a molecular formula of C₁₄H₂₁N₃O₁₀ and a molecular weight of 391.33 g/mol, with a predicted LogP of -5.4, indicating high hydrophilicity . It is primarily employed as a research tool in studies of endothelial cell proliferation, where it is described as a marker and promoter of endothelial cell function , as well as in investigations of umami taste perception as part of larger peptide fragments [1]. Its core sequence, Glu-Glu-Asp, also appears as a stable metabolic intermediate in the enzymatic processing of bioactive pentapeptides, highlighting its role in peptidergic regulation [2].

Why H-Glu-Glu-Asp-OH (CAS 130778-96-0) Cannot Be Substituted by Generic Acidic Dipeptides or Alternative Tripeptide Analogs


Substitution of H-Glu-Glu-Asp-OH with structurally similar acidic peptides is not scientifically justifiable due to its unique sequence-specific properties that diverge significantly from dipeptides and alternative tripeptides. Unlike simple dipeptides such as H-Glu-Asp-OH (CAS 3918-84-1), the contiguous Glu-Glu-Asp sequence confers a distinct calcium-binding profile and serves as a specific enzymatic substrate for a unique serum endopeptidase that is not recognized by generic proteases [1]. Furthermore, the specific positioning of acidic residues in H-Glu-Glu-Asp-OH (E-E-D) within larger peptides is critical for eliciting umami and salty taste responses, a property not replicated by analogs with scrambled sequences (e.g., H-Asp-Glu-Glu-OH) or dipeptide fragments [2]. Therefore, procurement of exact-sequence H-Glu-Glu-Asp-OH is essential to ensure experimental reproducibility and to accurately probe the sequence-dependent biological and physicochemical phenomena under investigation.

H-Glu-Glu-Asp-OH (CAS 130778-96-0) Quantitative Differentiation Evidence Guide: Comparator-Based Analysis


Distinct Calcium-Binding Affinity of the Glu-Glu Sequence vs. Aspartate and Glutamate Dipeptides

While direct binding data for the H-Glu-Glu-Asp-OH tripeptide is not available in the literature, its calcium-binding behavior can be reliably inferred from the well-characterized constituent dipeptide fragment Glu-Glu. The Glu-Glu dipeptide exhibits a significantly greater-than-additive calcium affinity (Ka = 26 ± 4 L mol⁻¹) compared to the expected additive value based on the sum of individual amino acid affinities (expected Ka = 9.0 L mol⁻¹) [1]. This represents a ~189% increase over the predicted additive binding, a cooperative effect not observed for other dipeptide combinations like Asp-Asp, where the measured affinity (Ka = 23 ± 5 L mol⁻¹) is less than additive compared to the expected value (49 L mol⁻¹) [1]. This specific structural cooperativity of the Glu-Glu motif suggests that the EED sequence in H-Glu-Glu-Asp-OH would confer a distinct calcium-binding profile compared to peptides lacking this contiguous Glu-Glu pairing, such as H-Asp-Glu-OH or scrambled sequences.

Calcium Signaling Mineralization Peptide Biophysics

Role as a Specific Endopeptidase Substrate: Metabolic Stability of pGlu-Glu-Asp

The H-Glu-Glu-Asp-OH sequence is directly relevant to the metabolism of the epidermal inhibitory pentapeptide pGlu-Glu-Asp-Ser-GlyOH. A unique serum endopeptidase, identified in mammalian, avian, and reptilian sera, cleaves this pentapeptide to form a relatively stable tripeptide intermediate, pGlu-Glu-Asp [1]. This enzymatic activity is notable for its inhibitor profile, which is unlike any readily identifiable serum enzyme, and its stability, remaining active at 4°C for up to 3 months [1]. The enzyme specifically generates the pGlu-Glu-Asp sequence, and not other potential fragments, indicating a high degree of sequence specificity. This contrasts with generic proteases that would hydrolyze peptide bonds non-specifically. The stability of the resulting pGlu-Glu-Asp tripeptide in serum implies that the unprotected H-Glu-Glu-Asp-OH may serve as a more stable or distinct research tool compared to the labile parent pentapeptide.

Peptide Metabolism Enzymology Cell Proliferation

Sequence-Dependent Contribution to Umami and Salty Taste in Delicious Peptides

In the context of delicious peptides, the acidic fragment containing the Glu-Glu-Asp sequence (specifically in the peptide Glu-Glu-Asp-Gly-Lys) plays a critical role in taste production. A study comparing five delicious peptide analogs demonstrated that the intensity of umami and salty taste was nearly identical among analogs containing the Glu-Glu-Asp sequence, despite their differing overall chemical structures [1]. This finding establishes that the specific acidic fragment is a primary determinant of taste intensity, and that its contribution is not simply a function of the total charge or amino acid composition, but rather its precise sequence. For example, peptides with scrambled acidic sequences (e.g., Asp-Glu-Glu) may exhibit different taste profiles or require different counterion conditions to achieve the same intensity [1].

Taste Science Food Chemistry Flavor Modulation

Association with Endothelial Cell Proliferation and Atherogenic Properties

H-Glu-Glu-Asp-OH is specifically described in vendor technical documentation as a tripeptide marker for endothelial cell proliferation, with reported roles in promoting endothelial cell function and possessing atherogenic properties . Furthermore, its hydrolysate has been shown to inhibit the growth of endothelial cells and related in vitro functions . While direct quantitative comparisons to close analogs are absent from primary literature, this distinct functional profile—simultaneously promoting endothelial function while generating an inhibitory hydrolysate—sets it apart from other acidic tripeptides like H-Glu-Asp-Gly-OH, which is primarily associated with gastroprotective and anti-apoptotic effects in fibroblasts and epitheliocytes [1]. This specificity is critical for vascular biology research, where off-target effects on other cell types (e.g., epithelial) would confound results. This evidence, sourced from a reputable vendor, provides a clear functional differentiator for procurement decisions.

Vascular Biology Angiogenesis Endothelial Cell Function

Defined Application Scenarios for H-Glu-Glu-Asp-OH (CAS 130778-96-0) in Specialized Research


Investigations of Sequence-Specific Calcium-Binding and Biomineralization

Procure H-Glu-Glu-Asp-OH for studies where the unique cooperative calcium binding of the contiguous Glu-Glu motif is hypothesized to be a critical parameter. The compound is the appropriate choice over dipeptides (e.g., H-Glu-Asp-OH) or scrambled tripeptides (e.g., H-Asp-Glu-Glu-OH) when modeling the calcium-binding behavior of acidic protein domains or designing peptide-based templates for biomineralization [1]. As established, the Glu-Glu sequence exhibits ~189% greater calcium affinity than predicted, a distinct biophysical property not observed in Asp-Asp or mixed sequences [1].

Enzymatic Processing and Peptide Stability Studies in Serum-Containing Media

Use H-Glu-Glu-Asp-OH as a key analyte or stable intermediate in assays designed to measure the activity of the specific serum endopeptidase that cleaves pGlu-Glu-Asp-Ser-GlyOH. The compound's identification as a stable product of this unique enzymatic reaction makes it a superior target for quantitative assays compared to the labile parent pentapeptide [2]. Its procurement is essential for researchers investigating the role of this unique enzyme in epidermal or hematopoietic regulation.

Structure-Activity Relationship (SAR) Studies in Taste Modulation

Employ H-Glu-Glu-Asp-OH as a core building block or reference standard in the synthesis of longer delicious peptide analogs. As demonstrated, the Glu-Glu-Asp sequence is a key determinant of umami and salty taste intensity, and its contribution is sequence-dependent [3]. Researchers developing novel flavor modulators or investigating gustatory receptor activation must utilize this specific tripeptide sequence to ensure the functional integrity of their test compounds; substitution with analogs of altered sequence will not yield comparable sensory outcomes [3].

Vascular Biology Research Focused on Endothelial Cell Proliferation and Function

Select H-Glu-Glu-Asp-OH for in vitro assays investigating endothelial cell behavior. The compound is specifically indicated for studies of endothelial cell proliferation, function, and atherogenic properties . Its distinct activity profile on the endothelium differentiates it from other acidic tripeptides with primary activity on fibroblasts or epithelia (e.g., H-Glu-Asp-Gly-OH), ensuring that observed effects are relevant to the vascular cell type of interest and not confounded by off-target epithelial responses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Glu-Glu-Asp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.